

Application Notes and Protocols for RS102895 Hydrochloride in Animal Studies

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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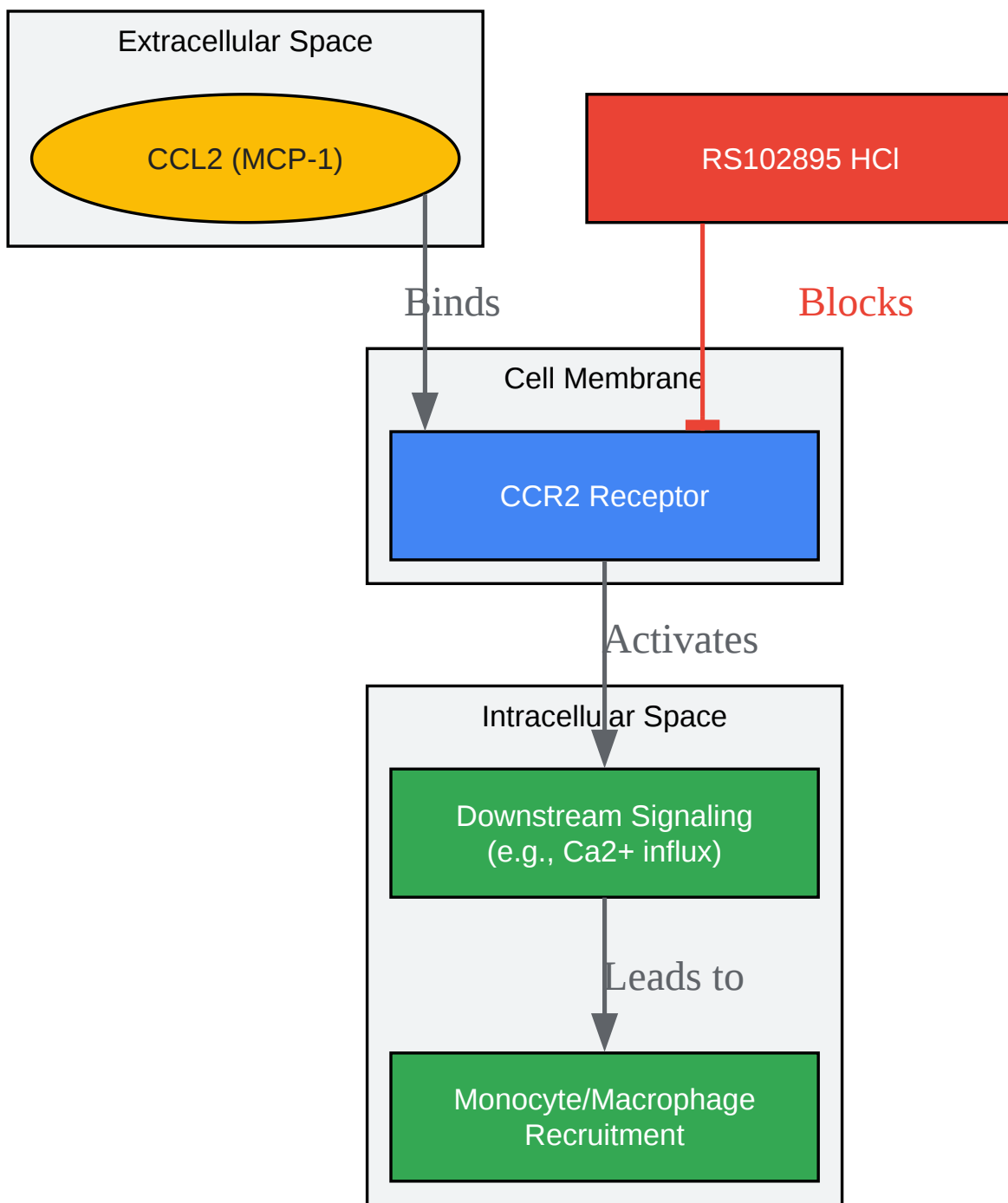
These application notes provide a comprehensive guide for the in vivo administration of **RS102895 hydrochloride**, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This document outlines the mechanism of action, summarizes key quantitative data from animal studies, and offers detailed experimental protocols for its use in various research models.

Mechanism of Action

RS102895 hydrochloride is a small molecule inhibitor that specifically targets CCR2, a key receptor in the inflammatory cascade.^{[1][2][3]} Its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.^[4] By blocking the CCL2/CCR2 signaling axis, RS102895 effectively inhibits the migration of these immune cells, making it a valuable tool for studying and potentially treating a range of inflammatory and fibrotic diseases.^{[1][2]} With an IC₅₀ of 360 nM for CCR2, it demonstrates high potency and selectivity, showing no significant effect on the related CCR1 receptor.^{[1][3]} It is important to note that RS102895 also exhibits inhibitory activity at human α 1a and α 1d adrenergic receptors, as well as the rat brain cortex 5-HT1a receptor.^{[1][2]}

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by RS102895.



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Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data Summary

The following tables summarize key quantitative parameters for **RS102895 hydrochloride** derived from in vitro and in vivo studies.

Table 1: In Vitro Potency of **RS102895 Hydrochloride**

Target	Species/System	IC50	Reference
CCR2	Human, recombinant	360 nM	[1] [2]
CCR1	Human, recombinant	> 17.8 μ M	
α 1a Receptor	Human	130 nM	[1] [2]
α 1d Receptor	Human	320 nM	[1] [2]
5-HT1a Receptor	Rat, brain cortex	470 nM	[1] [2]

Table 2: Pharmacokinetic and Dosing Parameters in Animal Models

Parameter	Species	Administration Route	Value	Reference
Half-life	Mouse	Intraperitoneal (i.p.)	~1 hour	[5] [6]
Effective Plasma Concentration	Mouse	Intraperitoneal (i.p.)	\geq 20 ng/mL	[5] [6]
Common Single Dose	Mouse	Intraperitoneal (i.p.)	5 mg/kg	[5]
Recommended Dosing Regimen	Mouse	Intraperitoneal (i.p.)	5 mg/kg every 6 hours	[5] [6]
Long-term Dosing	Rat	Daily	5 mg/kg	[2]
Pain Model Dosing	Rat	Intrathecal	3 g/L solution	[1] [7]

Experimental Protocols

Preparation of RS102895 Hydrochloride for In Vivo Administration

Due to its limited solubility in aqueous solutions, proper formulation is critical for successful in vivo administration.

Protocol 1: Solubilization in a Multi-component Vehicle

This protocol is suitable for intraperitoneal (i.p.) or oral gavage administration.

- Prepare a stock solution of **RS102895 hydrochloride** in DMSO.
- For the working solution, sequentially add the following co-solvents in the specified volumetric ratios:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline^[1]
- Ensure the final solution is clear. Gentle heating or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use.^{[1][7]}

Protocol 2: Solubilization for Intraperitoneal Injection in Mice

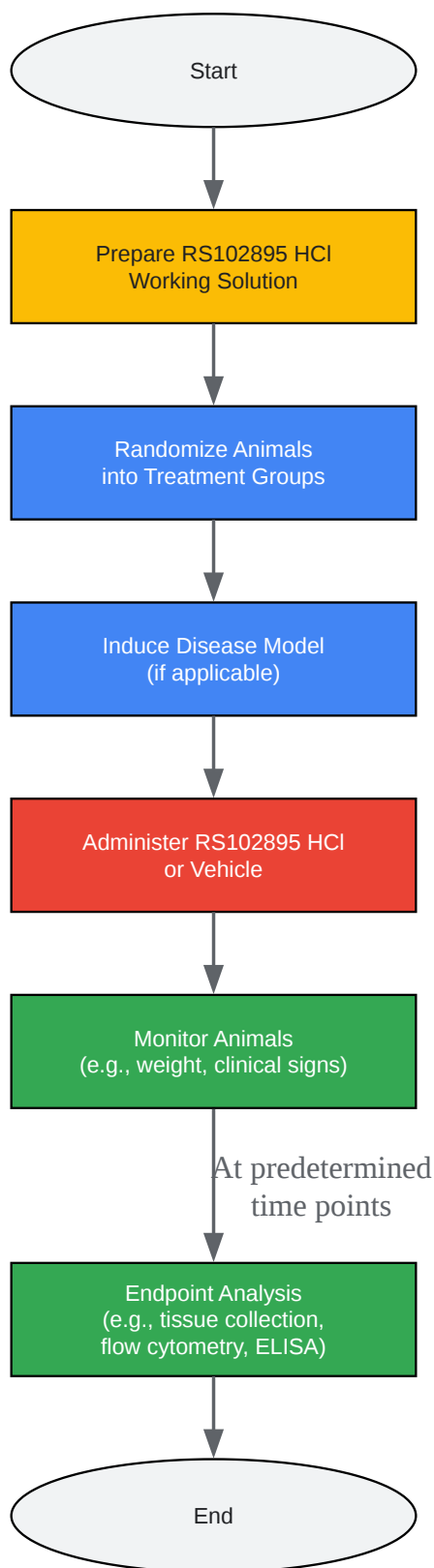
A simpler formulation has been used for i.p. administration in mouse studies.

- Dissolve **RS102895 hydrochloride** directly in sterile water to the desired concentration (e.g., for a 5 mg/kg dose in a 100 µL injection volume for a 20g mouse, the concentration would be 1 mg/mL).^[5]
- Vortex or sonicate until fully dissolved.

- Filter sterilize the solution before injection.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study using **RS102895 hydrochloride**.



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Caption: A generalized experimental workflow for in vivo studies with RS102895 HCl.

Protocol for Evaluating Vaccine Response Enhancement in Mice

This protocol is adapted from studies demonstrating the adjuvant-like effects of CCR2 antagonism.^{[4][5]}

- Animals: Use 8-12 week old C57BL/6 mice or another appropriate strain.
- Groups:
 - Group 1: Vaccine + Vehicle
 - Group 2: Vaccine + **RS102895 hydrochloride**
- Preparation of **RS102895 hydrochloride**: Prepare a solution of 5 mg/kg in sterile water or another suitable vehicle.
- Administration:
 - Administer the first dose of **RS102895 hydrochloride** (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection immediately prior to vaccination.^[5]
 - Continue to administer **RS102895 hydrochloride** every 6 hours for a total of 4 treatments to maintain effective plasma concentrations.^{[5][6]}
- Vaccination: Administer the vaccine (e.g., influenza antigen HA1 with an adjuvant) in the rear footpad immediately after the first dose of the antagonist.^{[4][5]}
- Endpoint Analysis:
 - Cellular Recruitment: At 12 or 24 hours post-vaccination, euthanize a subset of mice, harvest the draining lymph nodes, and quantify inflammatory monocytes (e.g., CD11b+, Ly6C high) by flow cytometry.^[5]
 - Humoral Response: At a later time point (e.g., day 14 or 21), collect blood samples to measure antigen-specific antibody titers by ELISA.

Protocol for a Model of Chronic Inflammation (e.g., Diet-Induced Obesity)

This protocol is based on studies investigating the metabolic effects of CCR2 inhibition.^[4]

- Animals: Use male C57BL/6 mice.
- Disease Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group on a standard chow diet should be included.
- Groups:
 - Group 1: Standard Chow + Vehicle
 - Group 2: High-Fat Diet + Vehicle
 - Group 3: High-Fat Diet + **RS102895 hydrochloride**
- Administration: Administer **RS102895 hydrochloride** (e.g., 5 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or i.p. injection) for the duration of the study (e.g., 4-8 weeks).
- Monitoring:
 - Monitor body weight and food intake regularly.
 - Perform metabolic assessments such as glucose and insulin tolerance tests at baseline and specified intervals.
- Endpoint Analysis: At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, administration routes, and experimental timelines based on their specific animal models and research questions. Always adhere to institutional guidelines for animal care and use.

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